molecular formula C25H28N4O5 B1443727 H-Trp-Pro-Tyr-OH CAS No. 62690-32-8

H-Trp-Pro-Tyr-OH

Cat. No. B1443727
CAS RN: 62690-32-8
M. Wt: 464.5 g/mol
InChI Key: LORJKYIPJIRIRT-BVSLBCMMSA-N
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Description

“H-Trp-Pro-Tyr-OH” is a tripeptide composed of the amino acids tryptophan (Trp), proline (Pro), and tyrosine (Tyr) . It is often used in research and development .


Synthesis Analysis

The synthesis of peptides like “this compound” often involves solid-phase synthesis methods . These methods allow for the efficient and selective synthesis of peptides. The synthesis of peptides containing tryptophan and tyrosine has been reported to involve proton coupled electron transfer .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of the aromatic rings in tryptophan and tyrosine, and the unique cyclic structure of proline . These structures allow for various types of interactions, such as π–π or π–cation interactions .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to involve the aromatic rings of tryptophan and tyrosine . These reactions could include electron transfer mechanisms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are largely determined by the properties of its constituent amino acids. Tryptophan, for example, has unique physico-chemical properties and is often encountered in membrane proteins .

Scientific Research Applications

Conformational Investigations

  • Peptide Conformation and Electron Transfer : H-Trp-Pro-Tyr-OH peptides were studied to understand their conformations and roles in long-range electron transfer through protein matrices. CD spectroscopy revealed these peptides exhibit characteristics of a left-handed helical conformation similar to the 3(1) helix of the all-trans poly-L-proline II, especially in larger peptides with more proline residues (Wierzchowski, Majcher, & Poznański, 1995).

Amino Acid Hydrogen Bonds

  • Hydrogen Bonding Properties : Research comparing the hydrogen-bonding abilities of aromatic amino acids like tryptophan, tyrosine, and others indicated that the OH..phi bonds formed by proton donors to the pi electron cloud above the aromatic system, such as in this compound, are crucial stabilizing interactions in protein structures (Scheiner, Kar, & Pattanayak, 2002).

Proline Cis-Trans Isomerization

  • Proline Peptide Bond Isomerization : Studies on this compound peptides revealed insights into the cis-trans isomerization of proline peptide bonds and the conformation of aromatic side chains, providing valuable information on peptide backbone dynamics and folding (Poznański, Ejchart, Wierzchowski, & Ciurak, 1993).

Peptide Folding and Stability

  • Role in Protein Folding : The conformational properties and cis-trans isomerization behavior of peptides like this compound contribute to understanding the mechanisms of protein folding and stability, particularly in the context of proline-rich sequences (Grathwohl & Wüthrich, 1981).

Radical Reactions in Proteins

  • Hydroxyl Radical Interaction with Amino Acids : The interaction of hydroxyl radicals with amino acids like tryptophan, tyrosine, and proline, which occur in this compound peptides, is critical for understanding protein oxidative damage and reactions at protein-ligand interfaces (Hambly & Gross, 2008).

Oxygen Reduction in Biosynthetic Models

  • Oxygen Reduction Modeling : Research on tryptophan and tyrosine, key components of this compound, has shed light on their roles in biosynthetic models of heme-copper oxidases, which are essential for understanding biological respiration processes (Ledray et al., 2022).

Understanding Amino Acid Dynamics

  • Gas-Phase Studies of Amino Acids : Studies on the hydrogen/deuterium exchange in amino acids like tryptophan and tyrosine offer insights into the gas-phase structures and dynamics of these amino acids, contributing to a deeper understanding of their behavior in different environments (Rožman, Kazazić, Klasinc, & Srzić, 2003).

Beta-Barrel Protein Features

  • Tyrosine's Role in Beta-Barrel Proteins : Tyrosine, a part of this compound, plays a critical role in the stability and folding of Greek key beta-barrel proteins, highlighting the importance of specific amino acid sequences in protein structure (Hemmingsen, Gernert, Richardson, & Richardson, 1994).

Safety and Hazards

Safety data sheets suggest that exposure to “H-Trp-Pro-Tyr-OH” should be minimized. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Future research on “H-Trp-Pro-Tyr-OH” and similar peptides could focus on further elucidating their mechanisms of action and potential applications. For instance, studies have suggested that these peptides could have implications for understanding protein dynamics .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5/c26-19(13-16-14-27-20-5-2-1-4-18(16)20)24(32)29-11-3-6-22(29)23(31)28-21(25(33)34)12-15-7-9-17(30)10-8-15/h1-2,4-5,7-10,14,19,21-22,27,30H,3,6,11-13,26H2,(H,28,31)(H,33,34)/t19-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORJKYIPJIRIRT-BVSLBCMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90806078
Record name L-Tryptophyl-L-prolyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90806078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62690-32-8
Record name L-Tryptophyl-L-prolyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90806078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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